molecular formula C12H15NO B8626763 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine

3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B8626763
M. Wt: 189.25 g/mol
InChI Key: NABUFFLEHQEQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-10(14)13-8-6-11-4-2-3-5-12(11)7-9-13/h2-5H,6-9H2,1H3

InChI Key

NABUFFLEHQEQPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of acetic anhydride (6.37 g, 0.062 mol) in dichloromethane (50 ml) was added dropwise to a stirred solution of 2,3,4,5-tetrahydro-1H-3-benzazepine (8.35 g, 0.057 mol) and triethylamine (8.7 ml) in dichloromethane (50 ml) at 0° C. under argon. After stirring at room temperature for 18 h, water (80 ml) was added and the organic layer separated. The organic layer was washed with 0.5 M hydrochloric acid (50 ml), saturated sodium bicarbonate solution (50 ml), water (50 ml) and then dried (Na2SO4). Evaporation of the solvent in vacuo gave the title compound (10.24 g, 95%) as a yellow oil which solidified on standing.
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride (7.0 g) in DCM (200 ml) Et3N (12.1 ml, 2.5 eq) was added followed by a dropwise addition of acetic anhydride (4 ml). After 2 h the mixture was washed in sequence with 1N HCl, 5% aqueous NaHCO3 and brine, then dried over Na2SO4 and concentrated to afford a white solid (6.9 g, 95% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

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